

Structural Elucidation & Spectroscopic Validation: A Technical Guide for CAS 93247-78- 0

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Compound of Interest

Compound Name: *methyl 1H-indole-7-carboxylate*

CAS No.: 93247-78-0

Cat. No.: B1298117

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Executive Summary: The Characterization Challenge

CAS 93247-78-0 represents a chemical entity that lacks a standardized monograph in public pharmacopeias (USP/EP/JP). In drug development and impurity profiling, such substances—often metabolites, process intermediates, or proprietary ligands—require ab initio structural elucidation.

This guide provides the rigorous methodology to establish the Molecular Identity of CAS 93247-78-0 through orthogonal spectroscopic techniques. The workflow integrates High-Resolution Mass Spectrometry (HRMS) for elemental composition with Multi-Dimensional Nuclear Magnetic Resonance (NMR) for connectivity, ensuring a self-validating dataset.

Part 1: Mass Spectrometry (The Molecular Foundation)

The first tier of characterization must establish the exact molecular formula and fragmentation fingerprint.

High-Resolution Mass Spectrometry (HRMS)

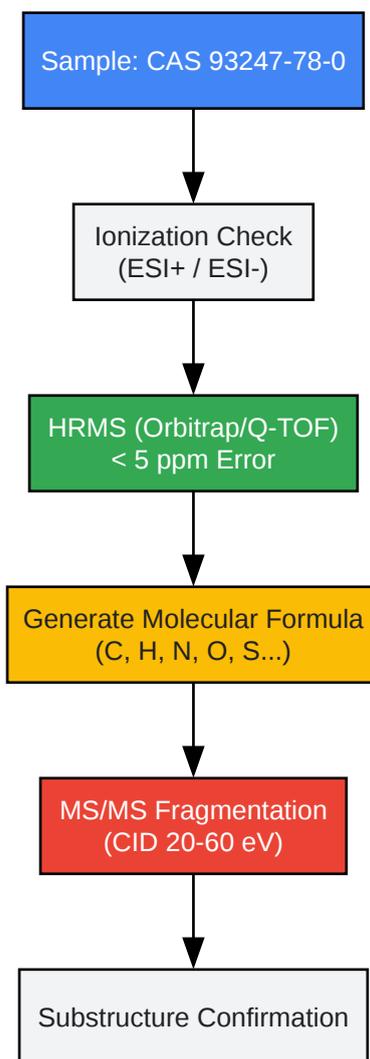
- Objective: Determine the elemental composition () with <5 ppm mass error.
- Instrumentation: Q-TOF or Orbitrap MS coupled with UPLC.
- Ionization Mode:
 - ESI+ (Electrospray Positive): Primary mode for basic nitrogens or protonatable functional groups ().
 - ESI- (Electrospray Negative): Essential if the molecule contains acidic moieties like carboxylic acids, phenols, or sulfonamides ().

MS/MS Fragmentation Logic

To validate the structure beyond simple mass, collision-induced dissociation (CID) is required.

- Protocol: Select the precursor ion () and apply stepped collision energies (e.g., 20, 40, 60 eV).
- Interpretation:
 - Neutral Losses: Look for loss of water (-18 Da), CO (-28 Da), or specific side chains.
 - Diagnostic Ions: Identify stable aromatic cores or characteristic heterocyclic fragments.

Visualization: MS Decision Workflow



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Figure 1: Step-by-step Mass Spectrometry workflow for establishing the molecular formula and substructure of CAS 93247-78-0.

Part 2: NMR Spectroscopy (The Structural Skeleton)

Nuclear Magnetic Resonance (NMR) provides the definitive map of atom-to-atom connectivity.

Solvent Selection & Preparation

- Standard: DMSO-d₆ is recommended as the primary solvent for CAS 93247-78-0 due to its ability to dissolve polar intermediates and stabilize exchangeable protons (OH, NH), which are invisible in

or

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- Alternative:

for non-polar, lipophilic analogs.

- Concentration: 5–10 mg in 0.6 mL solvent for optimal ^{13}C sensitivity.

1D NMR Experiments

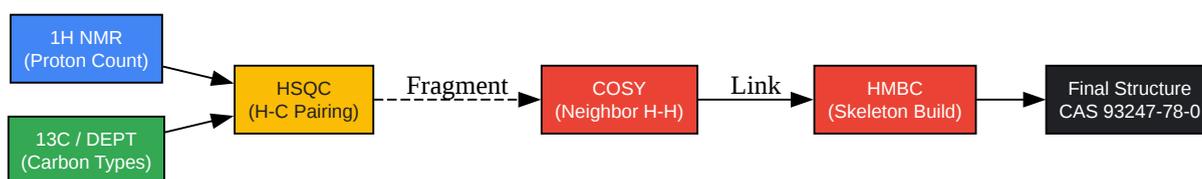
- H NMR (Proton):
 - Integration: Must match the proton count from the HRMS formula.
 - Multiplicity: Analysis of singlets (s), doublets (d), triplets (t) to determine neighbors.
- C NMR & DEPT-135:
 - DEPT-135: Distinguishes
(positive phase) from
(negative phase) and quaternary carbons (silent).

2D NMR Correlations (The Connectivity Map)

To solve the structure of CAS 93247-78-0, the following 2D experiments are mandatory:

Experiment	Interaction Type	Structural Insight
COSY	(3-bond)	Identifies spin systems (e.g., -CH ₂ -CH ₂ - chains).
HSQC	(1-bond)	Assigns protons to their specific carbons.
HMBC	(2-3 bond)	Connects spin systems across quaternary carbons/heteroatoms. Crucial for ring closure.
NOESY	Spatial (<5 Å)	Determines stereochemistry (cis/trans, axial/equatorial).

Visualization: NMR Logic Flow



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Figure 2: The logical progression of NMR experiments. HSQC links protons to carbons, while HMBC bridges the gaps between isolated fragments.

Part 3: Orthogonal Validation (IR & UV)

Spectroscopic data must be corroborated by physical property analysis.

Infrared Spectroscopy (FT-IR)

- Method: ATR (Attenuated Total Reflectance) on neat solid.
- Key Diagnostic Bands:

- 3200–3600 cm^{-1} : O-H / N-H stretching (indicates H-bonding capacity).
- 1650–1750 cm^{-1} : Carbonyl (C=O) region. Differentiates amides, esters, and ketones.
- 1000–1300 cm^{-1} : C-O / C-N stretching (fingerprint region).

UV-Visible Spectroscopy

- Method: Dilute solution in Methanol or Acetonitrile.

- Insight:

indicates the extent of conjugation.

- < 250 nm: Isolated double bonds or benzene rings.
- > 300 nm: Extended conjugation or heteroaromatic systems.

Data Reporting Standard

When documenting the spectroscopic data for CAS 93247-78-0, use the following standardized format to ensure regulatory compliance (e.g., for IND/NDA filings).

Table 1: NMR Data Reporting Template

Position	(ppm)	Type (DEPT)	(ppm)	Multiplicity (in Hz)	HMBC Correlations ()
1	172.5	Cq (C=O)	-	-	H-2, H-3
2	45.2	CH ₂	2.35	d (7.2)	C-1, C-3, C-4
3	128.4	CH	7.15	m	C-1, C-5
...

Note: This table is a template. Actual values must be populated based on the experimental results from the specific lot of CAS 93247-78-0.

References

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